A Multi-Technique Approach to the Structural Elucidation of 2-Amino-triazolo[1,5-a]pyridin-6-ol Hydrobromide
A Multi-Technique Approach to the Structural Elucidation of 2-Amino-triazolo[1,5-a]pyridin-6-ol Hydrobromide
An In-depth Technical Guide for Researchers and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide details the systematic process for the unambiguous structural determination of the novel heterocyclic compound, 2-Amino-triazolo[1,5-a]pyridin-6-ol hydrobromide. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including as kinase inhibitors and anti-inflammatory agents.[1][2] Accurate and definitive structure elucidation is the bedrock upon which all subsequent drug development, structure-activity relationship (SAR) studies, and intellectual property claims are built.
This document provides a logical, field-proven workflow, moving from foundational analysis to definitive confirmation. Each step is designed to be self-validating, where data from one technique corroborates and refines the hypothesis derived from another. We will explore the causality behind experimental choices, focusing on a multi-modal analysis that combines mass spectrometry, vibrational spectroscopy, a comprehensive suite of nuclear magnetic resonance experiments, and single-crystal X-ray crystallography.
Workflow for Structure Elucidation
A robust elucidation strategy follows a logical progression from confirming the basic formula to mapping intricate atomic connections.
Caption: Overall workflow for structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to determine the elemental composition. High-Resolution Mass Spectrometry provides an extremely accurate mass measurement, allowing for the confident assignment of a molecular formula. This formula serves as a fundamental constraint for interpreting all subsequent data.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).
-
Use the instrument's software to calculate the molecular formula for the observed accurate mass of the [M+H]⁺ ion.
Data Interpretation: The neutral molecule, 2-Amino-triazolo[1,5-a]pyridin-6-ol, has a chemical formula of C₇H₆N₄O. The presence of the hydrobromide salt (HBr) will also be considered.
| Parameter | Expected Value | Purpose |
| Chemical Formula | C₇H₆N₄O | The elemental composition of the free base. |
| Monoisotopic Mass | 162.0542 u | Exact mass of the most abundant isotopes. |
| Observed [M+H]⁺ | ~163.0615 m/z | The protonated molecule observed in ESI-MS. |
| Bromine Isotopes | ~79 u / 81 u | The characteristic isotopic pattern of bromine (approx. 1:1 ratio) should be observable for the Br⁻ counter-ion. |
The observation of an ion at m/z 163.0615 with high mass accuracy confirms the elemental formula of the organic cation and rules out other isobaric possibilities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] This provides the initial "pieces" of the structural puzzle by confirming the presence of key bonds like N-H, O-H, and those within the aromatic system.
Protocol:
-
Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the crystal.
-
Alternatively, prepare a KBr pellet by mixing the sample with potassium bromide and pressing it into a disc.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands.
Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3400 - 3200 (broad) | O-H and N-H stretching | Confirms the presence of the hydroxyl and amino groups.[4] |
| 3100 - 3000 | Aromatic C-H stretching | Indicates the presence of the pyridine ring. |
| ~1650 - 1500 | C=N and C=C stretching | Characteristic of the fused aromatic ring system.[3] |
| ~1380 | C-N stretching | Supports the presence of the amino group.[3] |
The broadness of the O-H/N-H region is expected due to hydrogen bonding, which is prevalent in the solid state.
Part 2: Core Structure Assembly - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D and 2D experiments is required to assemble the complete structure.[5][6]
Protocol (General):
-
Dissolve ~5-10 mg of the hydrobromide salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform a suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.
¹H and ¹³C NMR Spectroscopy
Causality: ¹H NMR provides information on the number, chemical environment, and connectivity of protons. ¹³C NMR reveals the carbon skeleton of the molecule.
Predicted Data Interpretation (in DMSO-d₆): The structure has three aromatic protons and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The hydrobromide salt will likely protonate one of the ring nitrogens, affecting the chemical shifts.
| ¹H NMR Data | ¹³C NMR Data | |
| Proton | Predicted δ (ppm) | Carbon |
| H-5 | ~8.0 (d) | C-2 (with -NH₂) |
| H-7 | ~7.0 (d) | C-3a (bridgehead) |
| H-8 | ~7.2 (dd) | C-5 |
| -NH₂ | ~7.5 (br s) | C-6 (with -OH) |
| -OH | ~10.0 (br s) | C-7 |
| C-8 | ||
| C-8a (bridgehead) |
Note: Chemical shifts are predictive and can vary based on solvent and protonation state.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Causality: 2D NMR experiments are essential to connect the atoms.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically 2-3 bonds apart), revealing neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments across quaternary (non-protonated) carbons.[7]
Key HMBC Correlations for Structure Confirmation: The following long-range correlations would be critical to unambiguously confirm the substituent positions and ring fusion.
Caption: Key expected HMBC correlations.
Interpretation of Key HMBC Correlations:
-
A correlation from the proton at H-5 to the bridgehead carbon C-3a and to C-7 would confirm the connectivity around that part of the pyridine ring.
-
Correlations from H-7 to C-5 and the bridgehead C-8a are crucial for establishing the 6-ol and 7-H positions.
-
Most importantly, a correlation from the amino protons (-NH₂) to the bridgehead carbon C-3a would definitively link the amino group at position C-2 to the fused ring system.
Part 3: Unambiguous Confirmation - Single-Crystal X-ray Crystallography
Causality: While NMR provides the solution-state structure, X-ray crystallography provides an absolute, unambiguous 3D map of the molecule in the solid state.[1][8] It is the gold standard for confirming connectivity, stereochemistry, and tautomeric forms.[5]
Protocol:
-
Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
Process the data and solve the structure using specialized software (e.g., SHELX).
-
Refine the structural model to achieve good agreement between the observed and calculated diffraction patterns.
Data Interpretation: The output of a successful X-ray experiment is a 3D model of the molecule. This will:
-
Absolutely confirm the connectivity: Every atom's position relative to the others will be known, confirming the 2-amino and 6-ol substitution pattern.
-
Identify the tautomeric form: It will show whether the "6-ol" exists as a hydroxyl group or as its pyridone tautomer in the solid state.
-
Locate the hydrobromide ion: The position of the Br⁻ counter-ion and its interactions (e.g., hydrogen bonding) with the organic cation will be revealed.
-
Characterize intermolecular interactions: The crystal packing will show details of hydrogen bonding and potential π–π stacking interactions, which are crucial for understanding the material's solid-state properties.[8]
Conclusion
The structural elucidation of 2-Amino-triazolo[1,5-a]pyridin-6-ol hydrobromide is achieved through a synergistic, multi-technique approach. HRMS establishes the elemental formula, providing a foundational constraint. FTIR identifies the key functional groups, offering initial structural clues. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular skeleton and confirms the precise connectivity in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the structure in the solid state. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the confidence needed for subsequent research and development activities.
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